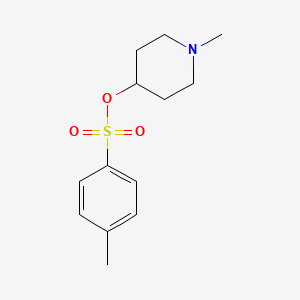

(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate

Description

Significance of Alkyl Sulfonate Esters (Tosylate Moiety) as Leaving Groups in Synthetic Organic Chemistry

In synthetic organic chemistry, the efficiency of many reactions, particularly nucleophilic substitutions and eliminations, hinges on the presence of a good leaving group. A leaving group is an atom or group of atoms that detaches from a substrate during a reaction. The stability of the leaving group as an independent species is paramount; stable, weakly basic species are excellent leaving groups.

Alcohols, with their hydroxyl (-OH) group, are generally poor substrates for these reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group masterorganicchemistry.comperiodicchemistry.com. To overcome this, the hydroxyl group is often converted into a more effective leaving group. Alkyl sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are among the most widely used and effective leaving groups masterorganicchemistry.comperiodicchemistry.com.

The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group for several key reasons:

Resonance Stabilization: Upon cleavage of the carbon-oxygen bond, the negative charge on the departing tosylate anion is delocalized across three electronegative oxygen atoms through resonance aklectures.comlibretexts.orglibretexts.org. This high degree of stabilization makes the anion a very weak base and, consequently, an excellent leaving group aklectures.com.

Enhanced Electrophilicity: The strongly electron-withdrawing nature of the sulfonate group polarizes the carbon-oxygen bond, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack fiveable.me.

Stereochemical Control: The conversion of an alcohol to a tosylate using tosyl chloride (TsCl) typically proceeds with retention of the original stereochemistry at the carbon center. This is because the C-O bond of the alcohol is not broken during the formation of the sulfonate ester masterorganicchemistry.comlibretexts.orglibretexts.org.

These properties make tosylates indispensable reagents in organic synthesis, enabling chemists to perform nucleophilic substitution reactions on alcohols under milder conditions and with greater control than would be possible otherwise nih.govresearchgate.net. They are frequently employed in the synthesis of a wide array of organic compounds, including ethers and other functionalized molecules via SN2 reactions fiveable.me.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Very Good |

| Br⁻ (Bromide) | HBr | -9 | Very Good |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| H₂O (Water) | H₃O⁺ | -1.7 | Good |

| F⁻ (Fluoride) | HF | 3.2 | Poor |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |

Overview of N-Methylated Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its saturated, flexible, three-dimensional structure is a common feature in a vast number of approved pharmaceutical agents and natural products medicaljournal-ias.orgthieme-connect.com. The inclusion of a piperidine motif can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) thieme-connect.com.

N-methylation, the attachment of a methyl group to the piperidine nitrogen, is a common structural modification. This feature is present in numerous biologically active compounds and can serve several purposes:

Modulating Basicity: The N-methyl group influences the pKa of the piperidine nitrogen, affecting its charge state at physiological pH. This is critical for interactions with biological targets like receptors and enzymes.

Improving Pharmacokinetic Properties: N-methylation can impact a molecule's ability to cross cell membranes and the blood-brain barrier.

Enhancing Receptor Binding: The methyl group can provide additional van der Waals interactions or occupy a specific hydrophobic pocket within a biological target, thereby increasing binding affinity and potency.

Piperidine derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines medicaljournal-ias.orgacs.orgresearchgate.net. The conformational flexibility of the piperidine ring allows it to adopt various shapes to optimize interactions with protein binding sites medicaljournal-ias.org. The synthesis of complex piperidine-containing molecules is a major focus of modern organic and medicinal chemistry research nih.govrsc.orgresearchgate.net.

| Drug Name | Therapeutic Class | Note on Piperidine Scaffold |

|---|---|---|

| Fentanyl | Opioid Analgesic | Contains an N-substituted piperidine ring essential for its potent analgesic activity. |

| Risperidone | Atypical Antipsychotic | Features a piperidine moiety linked to a benzisoxazole system. |

| Methylphenidate (Ritalin) | CNS Stimulant | A piperidine derivative used to treat ADHD and narcolepsy. |

| Donepezil (Aricept) | Acetylcholinesterase Inhibitor | Contains an N-benzylpiperidine unit, used in the management of Alzheimer's disease. |

| Pimavanserin | Atypical Antipsychotic | Contains an N-(1-methylpiperidin-4-yl) group. google.comgoogle.com |

Research Context and Scope of Academic Investigations Involving the Compound

The primary research application of (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate (B104242) is as a reactive intermediate for the synthesis of 4-substituted-1-methylpiperidines. By combining a synthetically useful N-methylpiperidine core with a highly reactive tosylate leaving group, the compound serves as a potent electrophile.

Academic and industrial research involving this compound is centered on its use in nucleophilic substitution reactions. A wide variety of nucleophiles can be used to displace the tosylate group, allowing for the efficient construction of a carbon-nucleophile or heteroatom-nucleophile bond at the 4-position of the piperidine ring.

The general reaction can be summarized as: Nucleophile⁻ + (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate → 4-Nucleophile-(1-methylpiperidine) + 4-methylbenzenesulfonate⁻

This strategy is a cornerstone for building libraries of compounds for drug discovery programs. For instance, creating novel derivatives for testing as enzyme inhibitors or receptor modulators often involves synthesizing analogues with different substituents. This compound provides a direct and efficient route to introduce the 1-methylpiperidin-4-yl group, a common pharmacophore, onto a range of molecular scaffolds. While detailed academic papers focusing solely on this compound are not abundant, its utility is evident from its role as a building block in synthetic methodologies and patent literature for the preparation of complex target molecules google.comgoogle.com. Its structural relatives, such as (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate and 1-acetylpiperidin-4-yl 4-methylbenzenesulfonate, are similarly used as intermediates to create more complex molecules, highlighting the established role of this class of reagents in synthesis smolecule.combldpharm.comsigmaaldrich.com.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉NO₃S |

| Molecular Weight | 285.36 g/mol |

| IUPAC Name | This compound |

| Primary Function | Synthetic Intermediate / Alkylating Agent |

| Key Features | N-methylpiperidine core, Tosylate leaving group |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-3-5-13(6-4-11)18(15,16)17-12-7-9-14(2)10-8-12/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBDIPVBFVOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208627 | |

| Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132710-79-3 | |

| Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132710-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 Methylpiperidin 4 Yl 4 Methylbenzenesulfonate

General Principles of Tosylate Reactivity as a Superior Leaving Group

The tosylate anion is an excellent leaving group due to its stability, which arises from the delocalization of its negative charge through resonance. libretexts.orgquimicaorganica.org When the carbon-oxygen bond in a tosylate ester cleaves, the resulting tosylate anion is stabilized by the dispersal of the negative charge across the three oxygen atoms and the benzene (B151609) ring of the p-toluenesulfonate group. libretexts.orgorganic-chemistry.org This high degree of resonance stabilization means that the tosylate anion is a very weak base and, consequently, an excellent leaving group. quimicaorganica.org

The effectiveness of tosylates as leaving groups surpasses that of many other common groups, including halides. quimicaorganica.orgcsbsju.edu This superior leaving group ability makes tosylates highly valuable in synthetic organic chemistry, as they facilitate nucleophilic substitution and elimination reactions that might otherwise be sluggish or require harsh conditions. ucalgary.camasterorganicchemistry.com The conversion of a poorly reactive alcohol into a tosylate is a common strategy to activate the molecule for subsequent transformations. ucalgary.caucalgary.ca

Nucleophilic Substitution Reactions (SN1 and SN2 pathways) Involving the Tosylate Moiety

(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate (B104242), possessing a tosylate group on a secondary carbon, can undergo nucleophilic substitution reactions through both SN1 and SN2 pathways. The preferred mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathway: A strong, unhindered nucleophile will favor a direct, backside attack on the carbon atom bearing the tosylate group. This concerted mechanism, known as the SN2 reaction, results in the inversion of stereochemistry at the reaction center. organic-chemistry.orgchemistrysteps.com Given that the substrate is a secondary tosylate, the SN2 pathway is a likely route, especially with potent nucleophiles in aprotic solvents. ucalgary.ca

SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the reaction may proceed through an SN1 mechanism. chemistrysteps.comchemistrysteps.com This pathway involves the initial, rate-determining departure of the tosylate leaving group to form a secondary carbocation intermediate at the 4-position of the piperidine (B6355638) ring. This planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the carbon were chiral. organic-chemistry.org

The choice between SN1 and SN2 pathways is a critical consideration in synthetic design, as it dictates the stereochemical outcome of the reaction. libretexts.org For instance, reacting an alcohol-derived tosylate via an SN2 pathway with a nucleophile leads to a single inversion of configuration. libretexts.org

Alkylation Reactions Utilizing (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate as an Electrophile

In the context of alkylation reactions, this compound serves as an excellent electrophile. The carbon atom attached to the tosylate group is electron-deficient due to the strong electron-withdrawing nature of the sulfonate ester. This makes it susceptible to attack by a wide range of nucleophiles, which are species with an excess of electrons.

This reactivity allows the compound to act as a 1-methylpiperidin-4-yl alkylating agent. Nucleophiles such as amines, alkoxides, thiolates, and carbanions can displace the tosylate group, forming a new carbon-nucleophile bond. This type of reaction is a cornerstone of synthetic organic chemistry for constructing more complex molecules. The efficiency of the alkylation is enhanced by the excellent leaving group ability of the tosylate. ucalgary.ca

| Nucleophile Type | Example Nucleophile | Resulting Product Class |

| Amine | Ammonia (NH₃) | Substituted Amine |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbanion | Grignard Reagent (R-MgBr) | Alkylated Carbon Chain |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with a reactive tosylate group and a nitrogen atom within the piperidine ring, presents the possibility for intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, typically in the presence of a base, the nitrogen atom of the piperidine ring could potentially act as an internal nucleophile. However, a direct intramolecular SN2 reaction to form a bicyclic aziridinium (B1262131) ion is sterically constrained and generally unfavorable for a six-membered ring. More complex intramolecular cyclizations could occur if other reactive functional groups were present on the molecule. mdpi.com Theoretical studies on similar systems have shown that the stereochemistry of the starting material is crucial for the feasibility of intramolecular cyclization. researchgate.net

Rearrangement Reactions: Carbocation intermediates, which may form during SN1-type reactions, are susceptible to rearrangements to form more stable carbocations. In the case of the 4-piperidyl carbocation, a 1,2-hydride shift from an adjacent carbon could occur, although in this specific symmetrical ring, it would lead to an equivalent carbocation. Semipinacol-type rearrangements can also be facilitated by tosylate leaving groups under basic conditions, though this is more relevant in diol systems. libretexts.org Studies on the solvolysis of secondary tosylates have observed rearrangements like 1,2-hydride transfers. whiterose.ac.uk

Pathways to Halide Formation from Tosylates in Chemical Synthesis

A common and synthetically useful transformation of tosylates is their conversion to alkyl halides. This is typically achieved through a nucleophilic substitution reaction where a halide ion acts as the nucleophile. libretexts.org

Reacting this compound with a source of halide ions, such as a sodium or potassium halide salt (e.g., NaCl, KBr, KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), will lead to the formation of the corresponding 4-halo-1-methylpiperidine. chemistrysteps.com

This reaction generally proceeds via an SN2 mechanism, especially with primary and secondary tosylates, resulting in an inversion of stereochemistry at the carbon center. libretexts.orgopenochem.org The choice of halide nucleophile can influence the reaction rate, with iodide generally being the most reactive, followed by bromide and then chloride in aprotic polar solvents. quimicaorganica.org

| Halide Salt | Solvent | Product |

| Sodium Iodide (NaI) | Acetone | 4-iodo-1-methylpiperidine |

| Potassium Bromide (KBr) | DMF | 4-bromo-1-methylpiperidine |

| Sodium Chloride (NaCl) | DMSO | 4-chloro-1-methylpiperidine |

In some cases, the conversion of a tosylate to a chloride can occur spontaneously during the tosylation procedure itself, particularly if the reaction is prolonged or excess tosyl chloride is used in the presence of pyridine (B92270), which can be a source of chloride ions. nih.gov

Hydrolysis and Solvolysis Mechanisms in Various Chemical Environments

Hydrolysis refers to the reaction of a compound with water, while solvolysis is the more general term for a reaction with the solvent. For this compound, these reactions involve the displacement of the tosylate group by a water molecule or another solvent molecule, leading to the formation of 1-methylpiperidin-4-ol (B91101) or a corresponding ether or ester.

The mechanism of solvolysis for secondary tosylates can be complex and is often on the borderline between SN1 and SN2 pathways. whiterose.ac.uk In a mixed solvent system like 50% aqueous trifluoroethanol, studies have shown that the solvolysis of simple secondary tosylates can be best described as a concerted pathway without a discrete carbocation intermediate. whiterose.ac.ukwhiterose.ac.uk However, evidence such as racemization and isotope scrambling suggests some degree of carbocationic character. whiterose.ac.ukwhiterose.ac.uk

The rate and mechanism of solvolysis can be influenced by the solvent's nucleophilicity and ionizing power. chempedia.info For example, in a highly ionizing, non-nucleophilic solvent, an SN1-like mechanism would be favored. Conversely, in a more nucleophilic solvent, an SN2-like mechanism would be more likely. The hydrolysis of some tosylates has been shown to proceed with the participation of neighboring groups, leading to rearranged products. rsc.org

Applications in Advanced Organic Synthesis and Design Research

(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate (B104242) as a Key Synthetic Intermediate

The reactivity of the tosylate group in (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This property is extensively exploited in the synthesis of diverse chemical entities.

Precursor to Complex Nitrogen-Containing Heterocycles (e.g., Quinazoline (B50416) and Naphthyridine Derivatives)

While direct literature detailing the synthesis of quinazoline and naphthyridine derivatives starting specifically from this compound is not extensively documented, its chemical properties make it a highly plausible precursor for such complex nitrogen-containing heterocycles. The tosylate group is an excellent leaving group, facilitating the N-alkylation of amino-substituted aromatic and heteroaromatic precursors, which are common starting materials for the synthesis of quinazolines and naphthyridines.

For instance, a potential synthetic route could involve the reaction of this compound with an amino-substituted benzonitrile (B105546) or aminopyridine carboxylate. The resulting N-alkylated intermediate could then undergo subsequent cyclization reactions to form the desired quinazoline or naphthyridine core structure. The versatility of this approach allows for the introduction of the 1-methylpiperidin-4-yl moiety into a wide range of heterocyclic systems, which is of significant interest in the development of novel therapeutic agents. A series of novel quinazoline-4-piperidinesulfamide analogues have been synthesized and evaluated as inhibitors of NPP1, demonstrating the successful incorporation of piperidine (B6355638) moieties into the quinazoline scaffold nih.gov. Similarly, 1,8-naphthyridine (B1210474) derivatives are recognized for their diverse biological activities, and their synthesis often involves the introduction of various substituents to the core structure nih.govnih.gov.

Building Block for Structurally Diverse Fluoro-substituted Phenylpiperidine Analogs

A significant application of piperidine tosylates is in the synthesis of fluoro-substituted phenylpiperidine analogs, a structural motif present in numerous biologically active compounds. A closely related compound, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, serves as a key intermediate in the synthesis of Paroxetine, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI) nih.gov. In this synthesis, the tosylate group acts as an efficient leaving group in a nucleophilic substitution reaction with a fluorinated phenol, demonstrating the utility of this class of compounds in forming C-O bonds to introduce fluoro-substituted aryl moieties.

This synthetic strategy can be broadly applied to generate a library of structurally diverse fluoro-substituted phenylpiperidine analogs by reacting this compound with various fluorinated phenols or other fluorinated aromatic nucleophiles. The ability to introduce fluorine atoms into organic molecules is of great importance in medicinal chemistry, as fluorine substitution can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.

| Precursor | Reagent | Product | Application |

| This compound | 4-Fluorophenol | 1-Methyl-4-(4-fluorophenoxy)piperidine | Intermediate for CNS-active agents |

| This compound | 2,4-Difluorophenol | 4-(2,4-Difluorophenoxy)-1-methylpiperidine | Building block for enzyme inhibitors |

| This compound | 4-Fluorothiophenol | 4-((4-Fluorophenyl)thio)-1-methylpiperidine | Precursor for imaging agents |

Incorporation into Multifunctional Chemical Entities for Diverse Research Applications

The reactivity of the tosylate group in this compound also allows for its incorporation into multifunctional chemical entities, such as chemical probes, for a wide range of research applications. Chemical probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules.

By reacting this compound with molecules containing nucleophilic functional groups (e.g., amines, thiols, or hydroxyls) that are appended to reporter tags such as fluorophores, biotin, or photoaffinity labels, researchers can generate customized probes. For example, a fluorescently labeled version of a biologically active molecule containing the 1-methylpiperidin-4-yl moiety could be synthesized to visualize its distribution in cells or tissues. A stereoselective synthesis of a radioiodinated molecular probe with high affinity for the muscarinic receptor, 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP), highlights the utility of the 1-methylpiperidin-4-yl scaffold in developing tools for receptor studies nih.gov.

Design and Synthesis of Analogues and Derivatives in Academic Medicinal Chemistry

The (1-methylpiperidin-4-yl) scaffold is a common feature in many centrally acting drugs. Consequently, this compound is a valuable starting material for the design and synthesis of novel analogues and derivatives in academic medicinal chemistry to explore structure-activity relationships and to optimize lead compounds.

Structure-Activity Relationship (SAR) Studies: Systematic Chemical Modification Strategies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The this compound intermediate provides a convenient handle to explore the SAR of the substituent at the 4-position of the piperidine ring.

By reacting the tosylate with a diverse array of nucleophiles, a library of analogues with varying steric, electronic, and lipophilic properties at the 4-position can be rapidly synthesized. For example, replacing the tosylate with different ethers, amines, or carbon-linked substituents allows for a thorough investigation of the binding pocket of a target protein. The discovery of a series of small molecule alpha4beta2 nAChR potentiators involved SAR studies on substituted piperidines to optimize for CNS penetrance and selectivity nih.gov.

| Modification at Piperidine C4-position | Rationale for Modification | Potential Impact on Biological Activity |

| Introduction of a hydroxyl group | Increase polarity and hydrogen bonding potential | Improved solubility and target binding |

| Alkylation with various chain lengths | Explore steric limits of the binding pocket | Altered potency and selectivity |

| Introduction of an aromatic ring | Introduce potential for pi-stacking interactions | Enhanced binding affinity |

| Introduction of a basic amine | Modulate pKa and potential for salt bridge formation | Improved pharmacokinetic properties |

Scaffold Hopping and Lead Optimization Techniques in Chemical Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain the desired biological activity of a lead compound while improving its physicochemical or pharmacokinetic properties nih.govnih.gov. The (1-methylpiperidin-4-yl) moiety can serve as a starting point for scaffold hopping exercises.

Once a biologically active compound containing the (1-methylpiperidin-4-yl) scaffold is identified, medicinal chemists can design and synthesize new analogues where the piperidine ring is replaced by other cyclic or acyclic structures. This approach can lead to the discovery of compounds with improved properties such as enhanced metabolic stability, reduced toxicity, or better oral bioavailability. Lead optimization is an iterative process of refining the structure of a lead compound to improve its drug-like properties, and scaffold hopping is a key technique in this process youtube.compatsnap.comdanaher.combiobide.com.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantage |

| 1-Methylpiperidine (B42303) | Pyrrolidine | Reduce ring size and alter conformation | Improved target selectivity |

| 1-Methylpiperidine | Azetidine | Further reduce ring size and lipophilicity | Enhanced solubility |

| 1-Methylpiperidine | Cyclohexylamine | Increase conformational flexibility | Access to different binding modes |

| 1-Methylpiperidine | Acyclic diamine | Remove rigid ring structure | Improved synthetic accessibility |

Synthesis of Sulfonyl Derivatives of Natural Products and Complex Chromone (B188151) Alkaloids (e.g., Rohitukine)

The modification of natural products through synthetic chemistry is a pivotal strategy for enhancing their therapeutic properties and developing novel bioactive compounds. The introduction of sulfonyl groups, in particular, can significantly alter the pharmacological profile of a molecule. A notable example is the synthesis of sulfonyl derivatives of Rohitukine, a chromone alkaloid found in plants like Dysoxylum binectariferum. derpharmachemica.comnih.gov Rohitukine itself exhibits promising anti-inflammatory and immunomodulatory properties. researchgate.net

Research has been conducted to synthesize new analogs of Rohitukine to explore their potential as enhanced therapeutic agents, such as for cancer treatment. derpharmachemica.com In one study, a series of new semi-synthetic sulfonyl derivatives of Rohitukine were prepared. derpharmachemica.com The general synthetic procedure involves stirring Rohitukine in a pyridine (B92270) and triethylamine (B128534) solution, followed by the addition of a substituted sulfonyl chloride. derpharmachemica.com

Specifically, the reaction of Rohitukine with 4-methylbenzene-1-sulfonylchloride under these conditions yields a compound structurally related to this compound. The product identified is [4-(5,7-dihydroxy-2-methyl-4-oxo-4H-chromen-8-yl)-1-methylpiperidin-3-yl-4-methylbenzenesulfonate]. derpharmachemica.com This highlights the use of the 4-methylbenzenesulfonate (tosylate) group in the derivatization of complex natural products. The reaction involves the formation of a sulfonate ester at a hydroxyl group on the piperidine ring of the Rohitukine scaffold. derpharmachemica.com While the reported compound features substitution at the 3-position of the piperidine ring, it demonstrates a relevant synthetic application of tosylate groups in the modification of complex alkaloids. derpharmachemica.com

Table 1: Synthesis of a Rohitukine Sulfonyl Derivative

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Rohitukine, 4-methylbenzene-1-sulfonylchloride | Pyridine, Triethylamine, Dichloromethane (for extraction) | Stirred for 4 hours at 40°C, followed by neutralization and extraction | [4-(5,7-dihydroxy-2-methyl-4-oxo-4H-chromen-8-yl)-1-methylpiperidin-3-yl-4-methylbenzenesulfonate] | 70% |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Computational Chemistry and Molecular Modeling in Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and identification of new therapeutic agents. These techniques allow researchers to predict how a compound will interact with a biological target at the molecular level, thereby accelerating the development process and reducing costs associated with experimental screening. researchgate.net Methodologies such as pharmacophore modeling, virtual screening, and molecular docking are central to identifying and optimizing lead compounds. mdpi.comunar.ac.id

Pharmacophore Modeling and Virtual Screening for Novel Chemical Entity Identification

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be used as a 3D query to search large compound databases for novel molecules that possess the required features, a process known as virtual screening. mdpi.comnih.gov

The (1-methylpiperidin-4-yl) scaffold is a common structural motif in many biologically active compounds and can be a key component of a pharmacophore model. The process typically involves:

Building a Model: A pharmacophore model is generated based on a set of known active molecules or the structure of the biological target's binding site. nih.gov

Validation: The model is validated to ensure it can effectively distinguish between active and inactive compounds. nih.gov

Database Screening: The validated pharmacophore is used to screen virtual libraries of chemical compounds to identify "hits" that match the pharmacophoric features. nih.gov

This approach allows for the rapid identification of diverse chemical entities that are likely to exhibit the desired biological activity, which can then be synthesized and tested experimentally. researchgate.net The integration of virtual screening with combinatorial chemistry provides a powerful platform for accelerating the discovery of new drug candidates. researchgate.net

Table 2: General Workflow for Pharmacophore-Based Virtual Screening

| Step | Description | Objective |

|---|---|---|

| 1. Target Selection & Ligand Set Preparation | Identify a biological target and compile a set of known active and inactive ligands. | To establish the basis for the pharmacophore model. |

| 2. Pharmacophore Model Generation | Use software to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) among active ligands. | To create a 3D electronic and steric map of essential interactions. |

| 3. Model Validation | Test the model's ability to retrieve known active compounds from a database containing numerous inactive decoys. | To ensure the model is predictive and selective. |

| 4. Virtual Screening | Use the validated model to search large chemical databases (e.g., ZINC, ChEMBL) for molecules that fit the pharmacophore query. | To identify novel chemical scaffolds with a high probability of being active. |

| 5. Hit Selection and Experimental Testing | Select the most promising virtual hits for chemical synthesis and biological evaluation. | To confirm the activity predicted by the computational model. |

This table outlines a conceptual workflow based on principles described in various drug design studies. mdpi.comnih.gov

Conformational Analysis and Molecular Docking Studies of Compound Interactions

Understanding the three-dimensional structure of a ligand and how it binds to its protein target is crucial for structure-based drug design. Conformational analysis and molecular docking are key computational techniques used for this purpose. unar.ac.id

Conformational Analysis: The piperidine ring within the (1-methylpiperidin-4-yl) moiety is not planar and can adopt various conformations, most commonly chair and boat forms. Conformational analysis is performed to identify the low-energy, and therefore most probable, three-dimensional shapes of the molecule. This is critical because the biological activity of a compound is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to:

Evaluate the binding affinities of potential drug candidates. unar.ac.id

Determine the specific orientation of a ligand within the active site of a protein. unar.ac.idlaurinpublishers.com

Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

In a typical docking study involving a derivative containing the (1-methylpiperidin-4-yl) scaffold, the low-energy conformers of the ligand are placed into the active site of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. nih.gov The results provide valuable insights into the structure-activity relationship and can guide the design of more potent and selective inhibitors. laurinpublishers.com

Table 3: Key Interactions Analyzed in Molecular Docking Studies

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val, Leu, Ile, Phe, Trp |

| Electrostatic (Ionic) Interactions | Attractive or repulsive forces between charged molecular entities. | Asp, Glu, Lys, Arg, His |

| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phe, Tyr, Trp, His |

| Cation-Pi Interactions | A noncovalent interaction between a cation and the face of an electron-rich pi system. | Lys, Arg interacting with Phe, Tyr, Trp |

This table summarizes common molecular interactions identified through docking simulations. nih.govmdpi.com

Spectroscopic and Crystallographic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework.

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct proton environments and their connectivity within the molecule. For (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate (B104242), the spectrum is expected to show characteristic signals for both the piperidine (B6355638) and the 4-methylbenzenesulfonate (tosylate) moieties.

The tosylate group typically presents a distinct AA'BB' system for the aromatic protons, appearing as two doublets in the aromatic region of the spectrum. A sharp singlet corresponding to the methyl group on the benzene (B151609) ring is also expected.

The 1-methylpiperidine (B42303) portion of the molecule would show a singlet for the N-methyl protons. The proton on the carbon bearing the tosylate group (C4) would appear as a multiplet. The remaining methylene (B1212753) protons on the piperidine ring would likely appear as complex, overlapping multiplets due to their diastereotopic nature and coupling to each other.

Table 1: Predicted ¹H-NMR Chemical Shifts for (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (ortho to SO₃) | ~ 7.8 | Doublet (d) |

| Aromatic CH (meta to SO₃) | ~ 7.4 | Doublet (d) |

| Piperidine CH-O | ~ 4.8 | Multiplet (m) |

| Piperidine CH₂ (C2, C6) | ~ 2.8 - 3.0 | Multiplet (m) |

| Piperidine CH₂ (C3, C5) | ~ 1.9 - 2.2 | Multiplet (m) |

| N-CH₃ | ~ 2.5 | Singlet (s) |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. This technique is crucial for confirming the number of carbon atoms and identifying the types of carbon environments (e.g., aliphatic, aromatic, quaternary).

For this compound, distinct signals are expected for the carbons of the tosylate group, including two signals for the protonated aromatic carbons, two for the quaternary aromatic carbons, and one for the methyl carbon. The piperidine ring is expected to show signals for the carbon attached to the oxygen (C4), the carbons adjacent to the nitrogen (C2, C6), the remaining ring carbons (C3, C5), and the N-methyl carbon.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso-SO₃) | ~ 145 |

| Aromatic C (ipso-CH₃) | ~ 133 |

| Aromatic CH (ortho to SO₃) | ~ 130 |

| Aromatic CH (meta to SO₃) | ~ 128 |

| Piperidine CH-O | ~ 75 |

| Piperidine CH₂ (C2, C6) | ~ 52 |

| N-CH₃ | ~ 45 |

| Piperidine CH₂ (C3, C5) | ~ 30 |

Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and definitively assign proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, by showing correlations between the C4 proton and the adjacent C3/C5 protons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule, such as showing a correlation from the N-methyl protons to the C2 and C6 carbons of the piperidine ring, confirming the placement of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic absorption bands for the sulfonate ester and the aliphatic amine functionalities.

The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. Other expected absorptions include C-H stretching for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ester linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Sulfonate (S=O) | Asymmetric Stretch | ~ 1350 - 1370 |

| Sulfonate (S=O) | Symmetric Stretch | ~ 1170 - 1190 |

| Sulfonate (S-O) | Stretch | ~ 900 - 1000 |

| Aromatic C-H | Stretch | ~ 3000 - 3100 |

| Aliphatic C-H | Stretch | ~ 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS), often coupled with techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition and molecular formula of the compound. The fragmentation pattern would likely show a characteristic loss of the tosylate group, resulting in a prominent peak corresponding to the 1-methylpiperidin-4-yl cation. Another common fragment would be the tolyl cation or a related tropylium-like ion at m/z 91.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound may not be widely published, analysis of closely related compounds provides strong predictive insight into its solid-state conformation.

Studies on similar piperidine derivatives, such as fenpiverinium (B1207433) bromide and 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, consistently show that the piperidine ring adopts a stable chair conformation. mdpi.comresearchgate.net It is therefore highly anticipated that the piperidine ring in the title compound would also exhibit this low-energy chair geometry. mdpi.comresearchgate.net The analysis would also confirm the tetrahedral geometry around the sulfur atom of the sulfonate group and provide precise measurements of bond lengths and angles throughout the molecule.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in crystal structure determination involves defining the crystal system, space group, and the dimensions of the unit cell. This is accomplished by analyzing the diffraction pattern of a single crystal. For instance, a related compound, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, was found to crystallize in the monoclinic system. nih.gov Similarly, other related piperidine derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, also crystallize in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net

The unit cell parameters, which include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), precisely describe the size and shape of the repeating unit in the crystal lattice.

Table 1: Representative Crystal Data for Analogous Piperidine Compounds

| Parameter | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate nih.gov | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol researchgate.net | 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol researchgate.net |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c | P2₁/c |

| a (Å) | 9.1590 (4) | 10.2490 (13) | 10.214 (9) |

| b (Å) | 10.0764 (5) | 11.4710 (9) | 11.371 (5) |

| c (Å) | 10.7644 (6) | 20.997 (3) | 20.939 (16) |

| β (°) ** | 95.718 (1) | 116.344 (3) | 115.399 (2) |

| Volume (ų) ** | 988.50 (9) | 2212.2 (5) | 2197 (3) |

| Z | 2 | 4 | 4 |

Z = number of molecules per unit cell.

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

In a crystallographic study, the chair conformation is confirmed by analyzing the puckering parameters and the deviation of atoms from the mean plane of the ring. researchgate.net For this compound, it is expected that the piperidine ring would also exhibit a stable chair conformation. The N-methyl group and the tosylate group would occupy positions that minimize steric hindrance.

Analysis of Dihedral Angles and Intramolecular/Intermolecular Interactions

A detailed crystallographic analysis provides insights into the spatial relationship between different parts of the molecule, defined by dihedral (or torsion) angles. For example, in a related structure, the dihedral angle between the two aromatic rings was found to be 47.01 (17)°. nih.gov

Furthermore, the packing of molecules in the crystal is governed by a network of intramolecular and intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and C—H···O interactions. researchgate.net Identifying these interactions is key to understanding the stability of the crystal lattice. In the case of this compound, potential interactions would involve the sulfonate oxygen atoms, the piperidine nitrogen, and various hydrogen atoms on the rings.

Refinement Parameters and Absolute Structure Determination in Chiral Compounds

The final stage of a crystal structure determination involves the refinement of the atomic positions and displacement parameters to best fit the experimental diffraction data. The quality of the refinement is assessed by several parameters, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values for these parameters indicate a better agreement between the crystallographic model and the observed data.

For chiral compounds that crystallize in a non-centrosymmetric space group, the absolute structure must be determined. This is typically achieved using anomalous dispersion effects, and the result is reported as the Flack parameter. A value close to zero indicates that the correct absolute configuration has been determined. nih.gov For the achiral title compound, this parameter would not be relevant.

Table 2: Representative Refinement Parameters for an Analogous Compound

| Parameter | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate nih.gov |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.084 |

| S (Goodness-of-fit) | 1.00 |

| Reflections collected | 9742 |

| Independent reflections | 4457 |

| Flack parameter | 0.05 (6) |

Future Directions and Emerging Research Avenues for 1 Methylpiperidin 4 Yl 4 Methylbenzenesulfonate

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of tosylates, including (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate (B104242), often involves time-consuming and costly purification methods. nih.gov Future research is increasingly focused on developing more efficient and environmentally friendly synthetic approaches. Green chemistry principles are at the forefront of this endeavor, aiming to minimize waste and utilize more sustainable materials.

Furthermore, the exploration of eco-friendly solvent systems is a key area of interest. For instance, the use of NaOH-urea in the presence of a nonionic surfactant has been shown to be an effective medium for the tosylation of cellulose, yielding well-soluble p-toluenesulfonic acid esters. ajchem-a.com Similar innovative solvent systems could be adapted for the synthesis of piperidine (B6355638) tosylates, reducing the reliance on volatile and often hazardous organic solvents. The use of water as a reaction medium, coupled with non-toxic and inexpensive reagents like sodium hydrogen carbonate and tosyl chloride, represents another significant advancement in green methodology for related reactions. mdpi.com

The development of scalable processes is also crucial for the industrial application of (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate. Research into efficient routes for similar piperidine salts has demonstrated the feasibility of using readily available commercial raw materials and achieving shorter reaction times with high yields, making the process viable for large-scale manufacturing. azolifesciences.com Continuous flow protocols offer a practical approach for the rapid and scalable synthesis of related piperidine derivatives, often yielding superior results in minutes. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Purification | Column Chromatography | Chromatography-free (Extraction/Precipitation) |

| Solvents | Volatile Organic Solvents | Eco-friendly media (e.g., NaOH-urea, water) |

| Efficiency | Time-consuming, multi-step | Shorter reaction times, one-pot procedures |

| Scalability | Often challenging | Designed for large-scale manufacturing |

| Sustainability | Higher waste generation | Reduced waste, use of non-toxic reagents |

Exploration of Novel Reactivity Profiles and Catalytic Applications

The piperidine moiety within this compound offers a rich playground for exploring novel reactivity and catalytic applications. The tosylate group serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. researchgate.net Future research will likely focus on expanding the scope of nucleophiles that can be employed, leading to a greater diversity of functionalized piperidine derivatives.

The catalytic functionalization of the piperidine ring itself is a burgeoning area of research. Catalyst-controlled C-H functionalization reactions, particularly those employing rhodium catalysts, have shown promise in selectively introducing substituents at various positions on the piperidine ring. nih.gov This allows for the generation of analogues with tailored properties, which is of significant interest in medicinal chemistry.

Moreover, piperidine derivatives have been shown to participate in various catalytic systems. For example, zinc(II)-mediated nucleophilic addition of amines to nitriles to form amidines has been demonstrated with various piperidine and piperazine (B1678402) analogs. rsc.org The nature of the amine, including steric and electronic effects of substituents on the piperidine ring, influences the formation of the amidine products. rsc.org This opens up possibilities for using this compound and its derivatives as ligands or catalysts in a range of organic transformations.

Palladium-catalyzed cross-coupling reactions are another area where the reactivity of piperidine derivatives can be further exploited. researchgate.net The development of new catalytic systems that can selectively activate and functionalize different positions of the piperidine ring will be a key focus of future research. This will enable the synthesis of highly complex and substituted piperidine scaffolds with potential applications in drug discovery and materials science. ajchem-a.comresearchgate.net

Advanced Applications in Total Synthesis of Complex Natural Products

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceutical agents. researchgate.netnews-medical.net The compound this compound serves as a valuable building block for introducing the 1-methylpiperidin-4-yl moiety into larger, more complex molecules. The tosylate group provides a reliable handle for strategic bond formation during the intricate assembly of natural product skeletons.

Future research in this area will likely focus on the application of this intermediate in the divergent total synthesis of families of natural products. rsc.org A divergent strategy allows for the creation of multiple analogues from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. The ability to efficiently construct complex piperidine scaffolds through multicomponent reactions further enhances the utility of such building blocks in the synthesis of natural product-like libraries. nih.gov

The stereocontrolled synthesis of highly substituted piperidines is a significant challenge in organic synthesis. japsonline.com Future work will likely involve the development of novel synthetic methodologies that utilize chiral catalysts or auxiliaries to control the stereochemistry of reactions involving this compound and its derivatives. Combining biocatalysis with traditional organic synthesis offers a powerful approach to achieve high levels of stereoselectivity in the synthesis of chiral piperidine alkaloids and other complex natural products. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies in Academic Settings

The landscape of academic research is increasingly shifting towards the adoption of industrial-scale technologies to accelerate the pace of discovery. High-throughput synthesis and screening (HTS) are powerful tools that enable the rapid generation and evaluation of large libraries of compounds for biological activity. azolifesciences.com

The integration of this compound into high-throughput synthesis workflows is a promising future direction. Automated platforms, including parallel solution-phase synthesis and continuous flow hydrogenation, can be employed to generate libraries of diverse 1-aryl-4-aminopiperidine analogues and other derivatives for screening. nih.govacs.org Computational library design can be used in conjunction with these technologies to create focused libraries with a higher probability of containing bioactive molecules. nih.govacs.org

Academic screening centers are becoming more prevalent, providing researchers with access to the infrastructure and expertise needed to conduct HTS campaigns. researchgate.net The screening of libraries based on the this compound scaffold against a wide range of biological targets could lead to the identification of novel therapeutic leads for various diseases. researchgate.net Virtual screening, which uses computer models to predict the binding of compounds to a target, can be used to prioritize compounds for experimental testing, thereby increasing the efficiency of the screening process. mdpi.com

The development of fragment-based drug discovery (FBDD) has also opened new avenues for the use of smaller, less complex molecules like derivatives of this compound. rsc.org The synthesis and screening of libraries of 3D fragments derived from substituted piperidines can provide valuable starting points for the development of potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction. First, 1-methylpiperidin-4-ol is reacted with 4-methylbenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or pyridine) to facilitate sulfonate ester formation . Purification is achieved via recrystallization using solvents like ethanol or acetone. Yield optimization requires precise stoichiometric ratios (1:1.2 for alcohol to sulfonyl chloride) and controlled temperatures (0–25°C).

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are analyzed using SHELXL for refinement . Key parameters include:

| Parameter | Value (Å/°) |

|---|---|

| Space group | Monoclinic, P21/n |

| Unit cell dimensions | a = 14.64, b = 5.71, c = 17.53 |

| θ range | 2.9°–30.5° |

| Hydrogen bonding networks and torsion angles are validated against DFT calculations . Complementary techniques: H/C NMR (δ 2.3–3.1 ppm for piperidine protons) and IR (S=O stretch at ~1170 cm) . | |

Q. What is the compound’s role in medicinal chemistry research?

- Methodological Answer : As a sulfonate ester, it serves as a prodrug precursor. The 4-methylbenzenesulfonate group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. Piperidine derivatives are studied for acetylcholinesterase inhibition (e.g., IC values in µM range via Ellman’s assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between batches?

- Methodological Answer : Polymorphism is common in sulfonate salts. To address discrepancies:

- Perform SC-XRD at varying temperatures (100 K vs. 298 K) to assess thermal expansion effects .

- Compare hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π interactions) using Mercury software .

- Cross-validate with PXRD patterns to detect amorphous vs. crystalline phases .

Q. What strategies optimize reaction yields for derivatives with modified piperidine substituents?

- Methodological Answer :

- Steric effects : Bulkier substituents (e.g., benzyl at N-position) require polar solvents (DMF) and elevated temperatures (60°C) to overcome steric hindrance .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Workflow : Monitor reaction progress via TLC (R = 0.4 in ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .

Q. How do in vitro assays differentiate the biological activity of enantiomers?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) .

- Biological testing : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) using Ellman’s method. For example, (R)-enantiomers may show 10x higher potency due to stereospecific binding pockets .

- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., PDB ID 4EY7) .

Q. What analytical methods detect decomposition products during stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .

- Analysis : UPLC-MS (Waters BEH C18 column, 0.1% formic acid/acetonitrile gradient) identifies hydrolyzed products (e.g., 4-methylbenzenesulfonic acid and 1-methylpiperidin-4-ol) via m/z peaks .

Key Data Contradictions & Resolutions

- Contradiction : Variability in melting points (e.g., 187–190°C vs. 96–98°C in related sulfonates) .

- Resolution : Differences arise from polymorphism or hydrate/anhydrous forms. Use DSC (differential scanning calorimetry) to confirm thermal transitions .

- Contradiction : Conflicting bioactivity in cell-based assays .

- Resolution : Validate cell line authenticity (STR profiling) and standardize assay conditions (e.g., serum-free media, 48-hour incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.